PDHK1 Target Annotation vs. Structurally Divergent Thiazole Carboxamide Derivatives
The Therapeutic Target Database (TTD) explicitly annotates N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide as 'Thiazole carboxamide derivative 6' with a single primary target: pyruvate dehydrogenase kinase 1 (PDHK1/PDK1_HUMAN) and a mode of action listed as 'Inhibitor' [1]. This target assignment provides a defined point of differentiation from other thiazole carboxamide derivatives in the same patent family that are annotated against different targets or carry distinct substitution patterns. For example, closely related N-(thiazol-2-yl)-benzamide analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have been functionally characterized not as PDHK1 inhibitors but as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), with IC50 values of 1–3 μM at ZAC and no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [2]. The replacement of the benzothiazole-6-carboxamide core with a 3-fluorobenzamide moiety thus redirects pharmacological activity from kinase inhibition to ion channel modulation, underscoring the functional non-interchangeability of these structurally similar compounds.
| Evidence Dimension | Primary molecular target identity and pharmacological activity |
|---|---|
| Target Compound Data | PDHK1 (PDK1_HUMAN) inhibitor; target engagement annotation per TTD [1] |
| Comparator Or Baseline | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB): ZAC antagonist (IC50 1–3 μM); selective over 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, α1 glycine receptors at 30 μM [2] |
| Quantified Difference | Target class divergence: kinase (PDHK1) vs. ligand-gated ion channel (ZAC); no cross-target activity detected for TTFB at 30 μM |
| Conditions | TTD annotation derived from patent disclosure (US20130165450); ZAC functional assays in Xenopus oocytes via two-electrode voltage clamp electrophysiology |
Why This Matters
Procurement of the correct CAS number ensures the intended PDHK1 pharmacology; substitution with a closely related N-(thiazol-2-yl)-benzamide analog would redirect activity to an ion channel target, invalidating cancer metabolism experiments.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Z5HL. Thiazole carboxamide derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [2] Nielsen, L. G.; Jensen, A. A. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology 2021, 192, 114713. View Source
